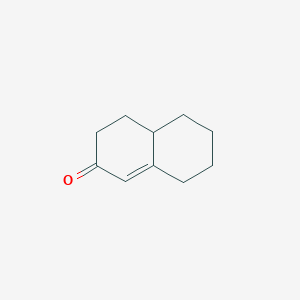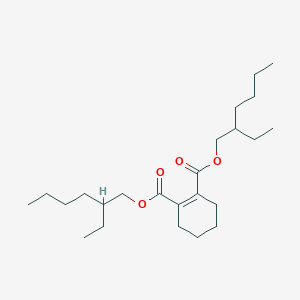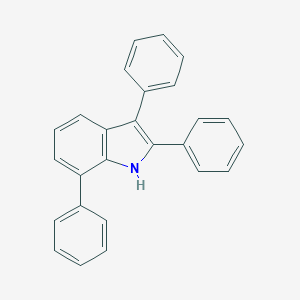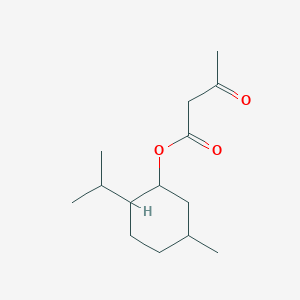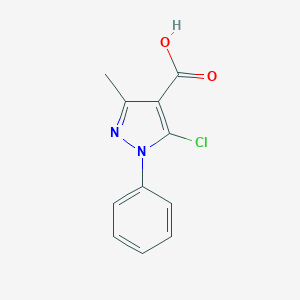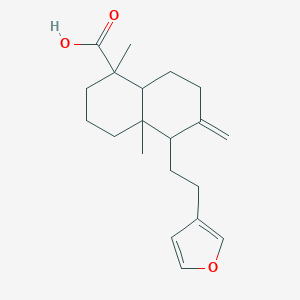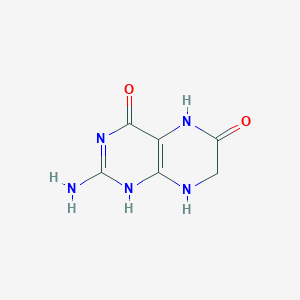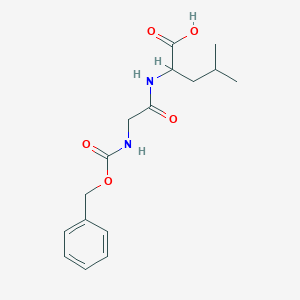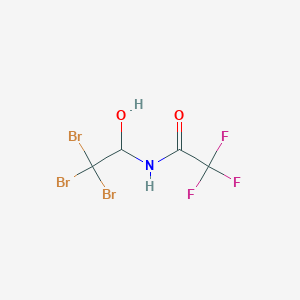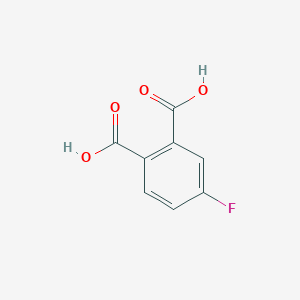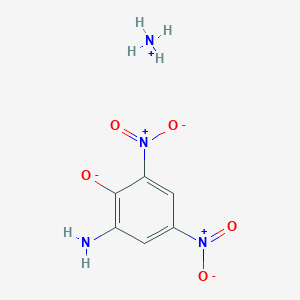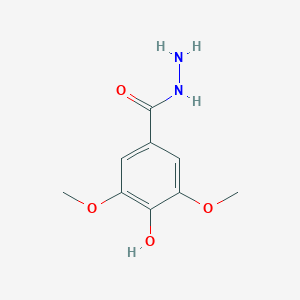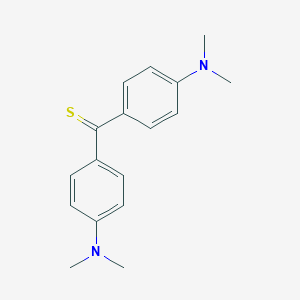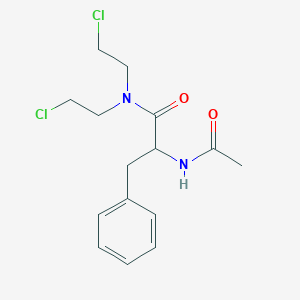
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide, also known as CB 1954, is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment. This compound is a prodrug that requires activation by a specific enzyme to become cytotoxic. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CB 1954 will be discussed in
Mecanismo De Acción
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 is activated by the enzyme nitroreductase, which reduces the nitro group on the compound to form a highly reactive hydroxylamine intermediate. This intermediate then undergoes a rearrangement to form a cytotoxic metabolite that induces DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has been shown to induce DNA damage and cell death in a variety of tumor cell lines. It has also been shown to have minimal toxicity in normal cells. However, the exact biochemical and physiological effects of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has several advantages for lab experiments. It is a potent antitumor agent that can be activated by a specific enzyme, making it a useful tool for studying the role of nitroreductase in cancer cells. However, 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has some limitations. It requires the use of a specific enzyme to become cytotoxic, which may limit its effectiveness in certain cell types.
Direcciones Futuras
There are several future directions for the study of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954. One area of research is the development of more efficient nitroreductase enzymes that can activate 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 more effectively. Another area of research is the use of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 in combination with other cancer treatments to enhance its cytotoxic effects. Additionally, the use of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 as a tool for studying the role of nitroreductase in cancer cells may lead to the development of new cancer therapies.
Métodos De Síntesis
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 is synthesized by reacting 3-nitrobenzyl chloride with N,N-bis(2-chloroethyl)acetamide in the presence of a base. The resulting compound is then reduced to 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 using a palladium catalyst and hydrogen gas.
Aplicaciones Científicas De Investigación
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has been extensively studied for its potential use in cancer treatment. It is a prodrug that requires activation by the enzyme nitroreductase, which is overexpressed in many tumor cells. Once activated, 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 forms a cytotoxic metabolite that induces DNA damage and cell death.
Propiedades
Número CAS |
1462-82-4 |
|---|---|
Nombre del producto |
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide |
Fórmula molecular |
C15H20Cl2N2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-12(20)18-14(11-13-5-3-2-4-6-13)15(21)19(9-7-16)10-8-17/h2-6,14H,7-11H2,1H3,(H,18,20) |
Clave InChI |
JNJQLUMWCMUHAO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N(CCCl)CCCl |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N(CCCl)CCCl |
Otros números CAS |
1462-82-4 |
Sinónimos |
2-acetamido-N,N-bis(2-chloroethyl)-3-phenyl-propanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



